molecular formula C26H31N3S+2 B1263677 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium

4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium

Cat. No. B1263677
M. Wt: 417.6 g/mol
InChI Key: BBSUOMZZTCYACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

To-Pro-3(2+) is a cationic C3 cyanine dye having benzothiazolium-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion and a quinolinium ion.

Scientific Research Applications

Real-time PCR Reporting

The dye BOXTO, closely related to 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium, has been studied as a fluorescent dye for real-time PCR reporting. It was found to be effective and showed no inhibitory effects on PCR, comparable to SYBR GREEN I in terms of efficiency and dynamic range (Ahmad, 2007).

Monomer-Dimer Equilibrium Study

A study on the monomer-dimer equilibrium of an asymmetric cyanine dye, structurally related to 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium, was conducted using UV-Vis spectroscopy. The investigation determined the dimerization constant of the dye, providing insights into its thermodynamics (Ghasemi et al., 2004).

DNA Melting Influence

Research involving the intercalating oxazole yellow DNA dye, structurally similar to 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium, demonstrated its impact on the melting of DNA duplexes. The study highlighted that the melting temperature of DNA increases with the number of occupied intercalation sites by the dye (Bjorndal & Fygenson, 2002).

Synthesis and Photolysis Study

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative and a related compound, was studied for its hydrolysis and photolysis. This research is relevant for understanding the behavior of similar compounds in aqueous solutions and their potential applications in anti-tumor agents (Wang et al., 2009).

properties

Product Name

4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium

Molecular Formula

C26H31N3S+2

Molecular Weight

417.6 g/mol

IUPAC Name

trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C26H31N3S/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23/h5-9,11-17,19H,10,18,20H2,1-4H3/q+2

InChI Key

BBSUOMZZTCYACA-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium
Reactant of Route 2
Reactant of Route 2
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium
Reactant of Route 3
Reactant of Route 3
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium
Reactant of Route 4
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium
Reactant of Route 5
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium
Reactant of Route 6
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium

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